BENGHE Foundational & Exploratory

Check Availability & Pricing

Apocynol A: A Comprehensive Technical Guide
to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Apocynol A

Cat. No.: B1158716

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynol A is a natural product with the molecular formula C13H200s. Its structure is
characterized by a substituted cyclohexenone ring core, featuring multiple stereocenters and a
functionalized side chain. This guide provides a detailed analysis of the chemical structure and
stereochemistry of Apocynol A, based on currently available data.

Chemical Structure and Stereochemistry

The definitive structure of Apocynol A is systematically named as (4R)-4-[(E,3R)-3-
hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one. This nomenclature
precisely describes the spatial arrangement of all atoms within the molecule.

The key stereochemical features are:

o Two Chiral Centers: The molecule possesses two stereogenic centers, at position 4 of the
cyclohexenone ring and at position 3 of the butenyl side chain. The absolute configurations
are designated as (4R) and (3R) respectively, according to the Cahn-Ingold-Prelog priority
rules.

e One Geometric Isomer: The double bond in the butenyl side chain exists in the (E)-
configuration, indicating that the substituents of higher priority on each carbon of the double
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bond are on opposite sides.

Below is a diagram illustrating the assignment of stereochemistry for Apocynol A.

Stereochemical Assignment of Apocynol A
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Stereochemical assignments in Apocynol A.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of Apocynol A.

Property Value Source
Molecular Weight 224.30 g/mol PubChem
XLogP3 0.4 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 3 PubChem
Rotatable Bond Count 3 PubChem
Exact Mass 224.14124450 Da PubChem
Monoisotopic Mass 224.14124450 Da PubChem
Topological Polar Surface Area  57.5 A2 PubChem
Heavy Atom Count 16 PubChem
Complexity 326 PubChem

Quantitative Structural Data

Detailed experimental crystallographic data for Apocynol A, such as that from single-crystal X-

ray diffraction, are not currently available in the public domain. Therefore, a table of precise

bond lengths and angles cannot be provided at this time. Such data would be invaluable for a

deeper understanding of the molecule's three-dimensional conformation and intramolecular

interactions.

Spectroscopic Data
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A detailed, assigned 1H and 13C Nuclear Magnetic Resonance (NMR) spectrum for Apocynol
A is not readily available in the surveyed literature. The compilation of a comprehensive table
of chemical shifts (8) and coupling constants (J) awaits the publication of such data. This
information is critical for the unambiguous confirmation of the structure in solution and for
comparative analyses.

Experimental Protocols
Synthesis of Apocynol A

A specific, detailed experimental protocol for the total synthesis of (4R)-4-[(E,3R)-3-hydroxybut-
1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one has not been found in the reviewed
scientific literature. The development of a stereoselective synthetic route would be a significant
undertaking, likely involving asymmetric catalysis to establish the two chiral centers and
stereoselective olefination to form the (E)-double bond.

General Workflow for Structural Elucidation

The structural and stereochemical determination of a novel natural product like Apocynol A
would typically follow a well-established experimental workflow. The diagram below outlines the
key steps in this process.
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General Workflow for Natural Product Structural Elucidation
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Workflow for structure and stereochemistry determination.
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Biological Activity and Signaling Pathways

There is limited specific information available regarding the biological targets and signaling
pathways directly modulated by Apocynol A. However, the structurally related compound,
apocynin (4'-hydroxy-3'-methoxyacetophenone), is a well-studied inhibitor of NADPH oxidase
and has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Notably, apocynin has been reported to inhibit the lipopolysaccharide (LPS)-induced activation
of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK
(Mitogen-Activated Protein Kinase) signaling pathways.[1][2] Apocynin accomplishes this by
preventing the degradation of IkB, which retains NF-kB in the cytoplasm, and by attenuating
the phosphorylation of MAP kinases like JNK, ERK, and p38.[1]

The diagram below illustrates the inhibitory effect of apocynin on the TLR4-mediated NF-kB
signaling pathway. It is important to note that while this provides a potential avenue of
investigation for Apocynol A, its actual effects on this or any other pathway would require

experimental validation.
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Inhibition of NF-kB Pathway by Apocynin (lllustrative)
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Apocynin's inhibitory effect on the NF-kB pathway.[2]
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Conclusion

Apocynol A is a stereochemically defined natural product. Its complete structural elucidation,
including the precise determination of bond lengths, bond angles, and solution-state
conformation through X-ray crystallography and detailed NMR studies, remains an area for
future research. Furthermore, the development of a total synthesis would provide access to
larger quantities of the material for in-depth biological evaluation. Investigating its effects on
signaling pathways, potentially starting with those modulated by the related compound
apocynin, could reveal its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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